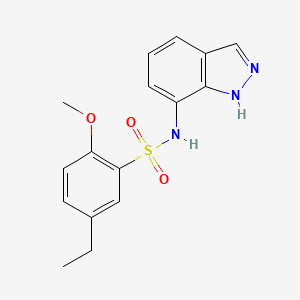![molecular formula C18H15N5O3 B11481861 2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B11481861.png)
2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde is a complex organic compound featuring a benzimidazole core linked to an oxadiazole ring and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a nitrile oxide.
Linking the Benzimidazole and Oxadiazole: The benzimidazole and oxadiazole moieties are linked via a methylene bridge, often using a chloromethyl derivative as an intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the oxadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzaldehyde ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the benzimidazole and oxadiazole rings is crucial for binding to biological targets.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. The methoxybenzaldehyde moiety is particularly important for enhancing bioavailability and target specificity.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, disrupting their function. The methoxybenzaldehyde group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde
- 2-{[2-(4-amino-1,2,5-thiadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with unique electronic characteristics.
Properties
Molecular Formula |
C18H15N5O3 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C18H15N5O3/c1-25-13-7-6-11(10-24)12(8-13)9-23-15-5-3-2-4-14(15)20-18(23)16-17(19)22-26-21-16/h2-8,10H,9H2,1H3,(H2,19,22) |
InChI Key |
DEWSYSCXVFYSTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11481779.png)
![4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481784.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11481793.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11481794.png)

![5-(1-methyl-4-nitro-1H-imidazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B11481807.png)
![2,2,2-trifluoro-N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11481818.png)
![3-(Pyrazin-2-yl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11481822.png)
![4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481827.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11481830.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-](/img/structure/B11481833.png)
![ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481835.png)
![4-(1,3-benzodioxol-5-yl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11481856.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11481862.png)
